
4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt is an organic compound with the molecular formula C6H11NO7P2S. It is known for its role as a reagent in the enzymic synthesis of thiamine and as an inhibitor of carboxylase . This compound is characterized by its stability in neutral and basic solutions but is unstable in acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt typically involves the reaction of thiazole with ethylene glycol and phosphorus trichloride to form a dehydrated intermediate. This intermediate is then reacted with ammonium hydroxide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same basic reactions as in laboratory preparation, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the thiazole ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiazoline derivatives.
Applications De Recherche Scientifique
4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of thiamine and other thiazole derivatives.
Biology: Acts as an inhibitor of carboxylase enzymes, making it useful in enzymology studies.
Mécanisme D'action
The mechanism of action of 4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt involves its interaction with carboxylase enzymes. It inhibits these enzymes by binding to their active sites, thereby preventing the catalysis of carboxylation reactions. This inhibition can affect various metabolic pathways, particularly those involving thiamine-dependent enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiamine Pyrophosphate: A coenzyme form of thiamine that plays a crucial role in carbohydrate metabolism.
4-Methylthiazole: A precursor in the synthesis of thiamine and other thiazole derivatives.
Ethyl Thiazolyl Diphosphate: Similar in structure but with an ethyl group instead of a methyl group.
Uniqueness
4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt is unique due to its specific inhibitory effects on carboxylase enzymes and its stability profile. Unlike some similar compounds, it is stable in neutral and basic solutions but unstable in acidic conditions, making it suitable for specific applications where such stability is required .
Propriétés
Formule moléculaire |
C6H11NO7P2S |
|---|---|
Poids moléculaire |
303.17 g/mol |
Nom IUPAC |
2-(4-methyl-1,3-thiazol-5-yl)ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H11NO7P2S/c1-5-6(17-4-7-5)2-3-13-16(11,12)14-15(8,9)10/h4H,2-3H2,1H3,(H,11,12)(H2,8,9,10) |
Clé InChI |
UFUUMZHATZTWCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)CCOP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


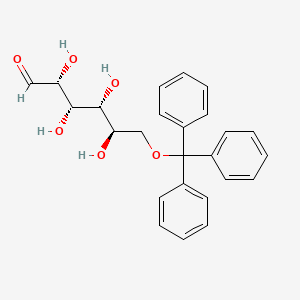
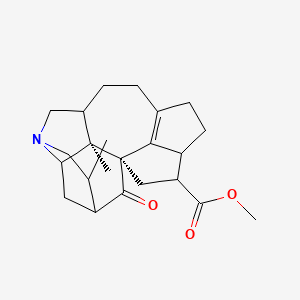
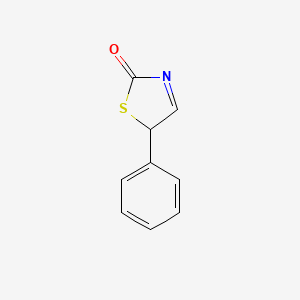
![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)
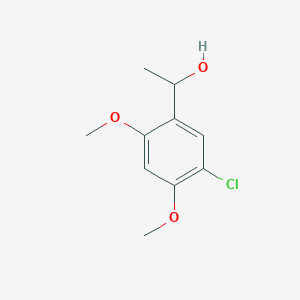

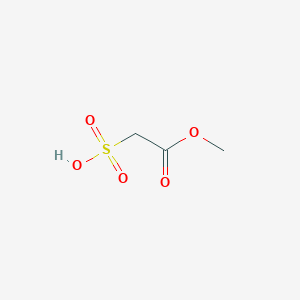
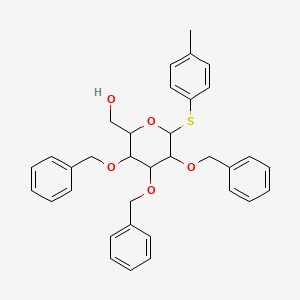
![[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432623.png)
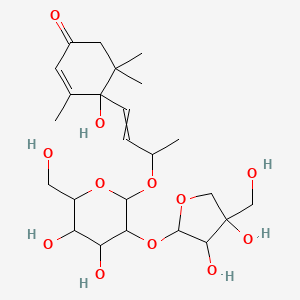
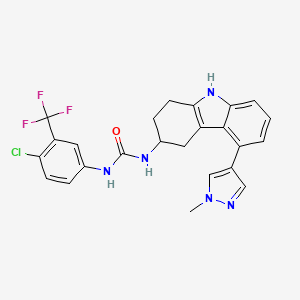
![Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B12432641.png)


